

Application Notes and Protocols for Immunoprecipitation of Hsp90 with Geldanamycin Treatment

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Compound of Interest

Compound Name: *geldanamycin*

Cat. No.: *B1253569*

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These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation (IP) of Heat Shock Protein 90 (Hsp90) and the investigation of its client protein interactions following treatment with the Hsp90 inhibitor, **geldanamycin**.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly abundant and conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a diverse group of "client" proteins, many of which are key components of signal transduction pathways essential for cell growth, differentiation, and survival.^[1] In cancer cells, Hsp90 is often overexpressed and is crucial for the stability of numerous oncoproteins, including kinases, transcription factors, and E3 ligases, making it an attractive target for cancer therapy.^[2]

Geldanamycin is a natural benzoquinone ansamycin that specifically binds to the N-terminal ATP-binding pocket of Hsp90.^[3] This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.^[3] The inhibition of Hsp90 leads to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.^[4] Immunoprecipitation of Hsp90 is a powerful technique to study the Hsp90 interactome and to investigate how inhibitors like **geldanamycin** disrupt these interactions.

Principle of the Application

This protocol details the co-immunoprecipitation (co-IP) of Hsp90 and its associated client proteins from cell lysates, with and without **geldanamycin** treatment. By comparing the protein complexes isolated under both conditions, researchers can identify Hsp90 client proteins and assess the efficacy of **geldanamycin** in disrupting these interactions. The isolated proteins are typically analyzed by Western blotting to confirm the presence or absence of specific client proteins or by mass spectrometry for a more global and unbiased identification of the Hsp90 interactome.

Data Presentation: Impact of Geldanamycin on Hsp90 Client Protein Interactions

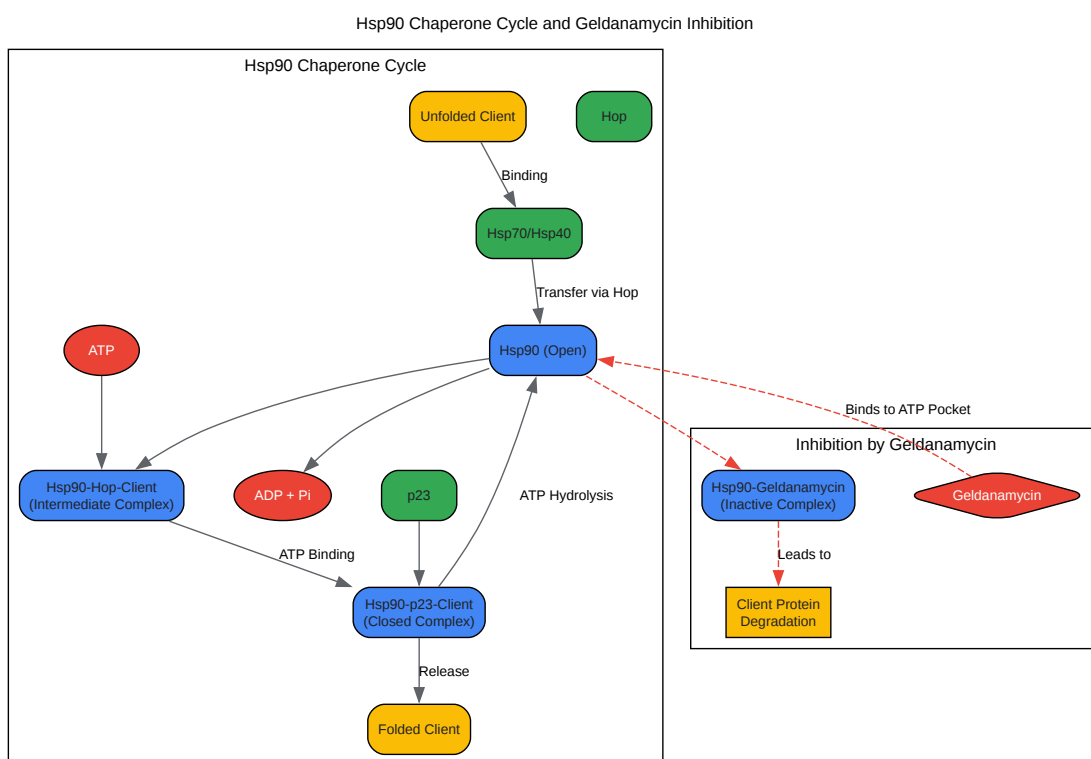
Treatment with **geldanamycin** leads to the dissociation of client proteins from Hsp90, targeting them for degradation. The following table summarizes the expected qualitative and quantitative changes in the interaction of selected client proteins with Hsp90 upon **geldanamycin** treatment, as demonstrated by co-immunoprecipitation followed by quantitative analysis.

Client Protein	Protein Class	Expected Change in Hsp90 Interaction with Geldanamycin Treatment	Reference
Raf-1	Serine/Threonine Kinase	Decreased	
Lck	Tyrosine Kinase	Decreased	
Akt	Serine/Threonine Kinase	Decreased	
Cdk4/Cdk6	Cyclin-Dependent Kinase	Decreased	
Glucocorticoid Receptor	Steroid Hormone Receptor	Decreased	
p53 (mutant)	Tumor Suppressor	Decreased	
HER2/ErbB2	Receptor Tyrosine Kinase	Decreased	

Note: The quantitative values for the dissociation constant (Kd) of **geldanamycin** for Hsp90 can vary depending on the experimental conditions and can range from low nanomolar to micromolar.

Mandatory Visualizations

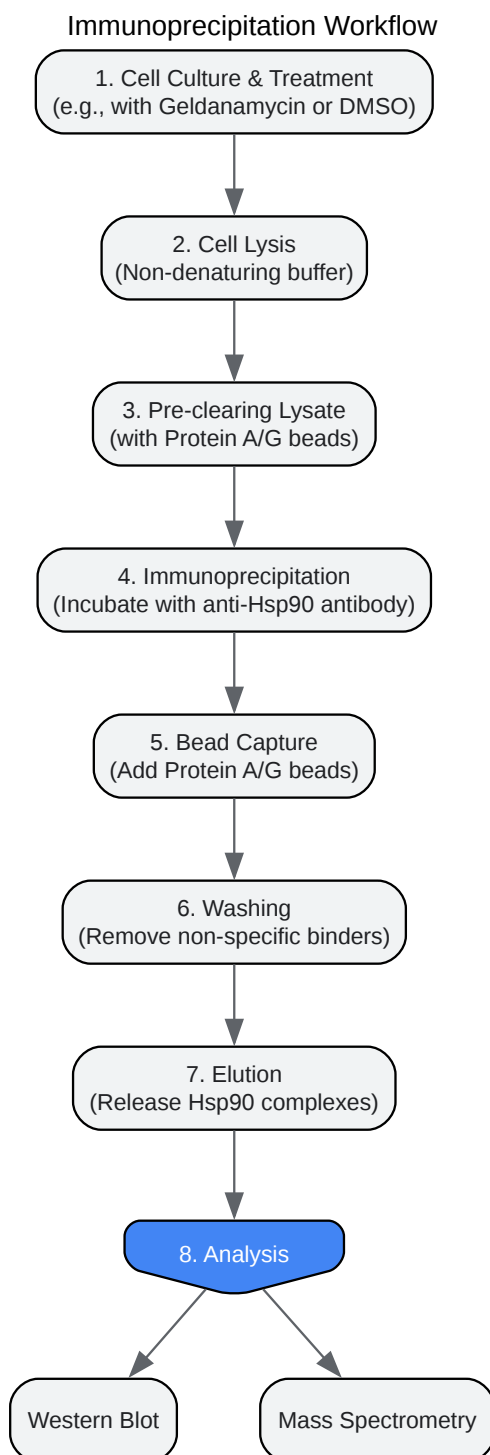
Hsp90 Chaperone Cycle and Inhibition by Geldanamycin



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Caption: Hsp90 chaperone cycle and its inhibition by **geldanamycin**.

Experimental Workflow for Hsp90 Immunoprecipitation



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References

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- 3. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Quantitative proteomics reveals that Hsp90 inhibition preferentially targets kinases and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
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